molecular formula C6H12N2O2 B12067442 (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone

(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone

Cat. No.: B12067442
M. Wt: 144.17 g/mol
InChI Key: HORXQDKUJVWRKN-UHFFFAOYSA-N
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Description

(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone is a chiral oxazolidinone derivative of significant interest in organic synthesis and pharmaceutical research. Oxazolidinones bearing substituents at the 4-position, such as the (1-methylethyl) group, are well-established as Evans auxiliaries, powerful tools for exerting stereochemical control in a wide range of asymmetric transformations, including aldol condensations and Diels-Alder reactions . The 3-amino functionality on the heterocyclic ring presents a versatile handle for further chemical modification, enabling the construction of more complex molecular architectures, and may also be a key structural motif in bioactive compounds . The core 2-oxazolidinone structure is a privileged scaffold in medicinal chemistry, famously exemplified by the antibiotic class of oxazolidinone drugs which inhibit bacterial protein synthesis . This specific compound, with its defined (4S) stereochemistry, is a valuable building block for researchers developing new chiral catalysts, investigating novel synthetic methodologies, or exploring structure-activity relationships in the design of new pharmacologically active agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

3-amino-4-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H12N2O2/c1-4(2)5-3-10-6(9)8(5)7/h4-5H,3,7H2,1-2H3

InChI Key

HORXQDKUJVWRKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=O)N1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-valinol with phosgene or triphosgene under controlled conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired enantiomer in its pure form.

Chemical Reactions Analysis

Functional Group Reactivity

The amino and oxazolidinone moieties enable diverse transformations:

  • Alkylation : Stereospecific alkylation occurs at the oxazolidinone’s 5-position, favoring attack from the face opposite the biphenyl substituent (if present). This yields β-hydroxy-γ-amino acid derivatives .

  • Acylation : The amino group reacts with acyl chlorides to form N-acyl derivatives, critical for antimicrobial activity modulation.

  • Reformatsky Reactions : SmI₂-mediated coupling with α-chloroacetyloxazolidinones and aminoaldehydes produces β-hydroxy-γ-amino acids in high diastereomeric excess (e.g., syn:anti = 9:1) .

Mechanistic Insights

  • Cyclization Mechanism : Involves intermediate α-chloro benzyl esters (detected via ¹³C-NMR at δ 83.4 ppm), which rapidly cyclize to oxazolidinones under SnCl₄ catalysis .

  • Biological Activity : Binds the bacterial 50S ribosomal subunit, inhibiting protein synthesis. The (4S)-configuration is essential for target affinity.

Scheme 1: Proposed Cyclization Pathway

CarbamateSnCl4α-Chloro IntermediateOxazolidinone[2]\text{Carbamate} \xrightarrow{\text{SnCl}_4} \text{α-Chloro Intermediate} \rightarrow \text{Oxazolidinone} \quad \text{[2]}

Stability and Configurational Integrity

  • Epimerization Resistance : Unlike carbonyl-containing analogs, the oxazolidinone’s rigid ring structure prevents racemization at C(4) under physiological conditions (stable after 5 h in human plasma) .

  • Thermal Stability : Decomposes above 200°C, with solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitating reaction design.

Scientific Research Applications

Antibacterial Activity

Overview

Oxazolidinones, including (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone, are primarily known for their efficacy against multidrug-resistant bacterial strains. This compound has been studied for its potential to overcome resistance mechanisms that limit the effectiveness of existing antibiotics.

Case Studies

  • Study on Structure–Uptake Relationships : A recent study investigated the structure–activity relationships of various oxazolidinones, including this compound. The research focused on its uptake in Gram-negative bacteria such as Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. The findings indicated that small modifications in the molecular structure could enhance permeability and efflux susceptibility, potentially broadening the spectrum of activity against resistant strains .
  • Broad-Spectrum Activity : Specific analogues derived from oxazolidinones have shown activity against resistant strains that typically evade treatment. For instance, three derivatives were identified with significant antibacterial effects across multiple pathogens, suggesting that this compound could be a candidate for further development in combating resistant infections .

Pharmaceutical Development

Overview

The pharmaceutical industry has been exploring oxazolidinones for their potential as new therapeutic agents. This includes the development of next-generation antibiotics aimed at addressing the growing concern of antibiotic resistance.

Research Findings

  • Patented Compounds : Several patents have been filed that detail the synthesis and application of oxazolidinone derivatives, including this compound. These patents emphasize methods for enhancing antibacterial efficacy and reducing toxicity, which are critical factors in drug development .

Mechanism of Action

The mechanism of action of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Substituent Analysis

Compound Name CAS Number Position 3 Substituent Position 4 Substituent Molecular Weight (g/mol) Key Applications/Properties References
This compound Not explicitly listed -NH₂ -CH(CH₃)₂ ~174.2 (estimated) Chiral auxiliary, pharmaceutical intermediate
(4S)-4-(1-Methylethyl)-3-(1-oxopropyl)-2-oxazolidinone 77877-19-1 -COCH₂CH₃ -CH(CH₃)₂ 215.26 Intermediate in natural product synthesis
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone 80697-93-4 -COCH₂CH₂CH₃ -CH(CH₃)₂ 199.25 Organic synthesis; soluble in chloroform, ethanol
3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one 145588-98-3 -CO(CH₂)₅CH₃ -CH(CH₃)₂ 255.34 Chiral reagent in asymmetric reactions
(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-2-oxazolidinone 179534-92-0 -CH₃ -(CH₂)C₆H₄NH₂ 206.24 Laboratory chemical; acute toxicity noted

Functional Group Impact

  • Amino Group (Position 3): The -NH₂ group in the target compound enhances nucleophilicity, enabling reactions such as amidation or Schiff base formation. This contrasts with acylated derivatives (e.g., 77877-19-1), which are electrophilic and participate in aldol or alkylation reactions .
  • Isopropyl Group (Position 4) : The bulky -CH(CH₃)₂ group induces stereochemical control, a feature shared across all compared compounds. This group is essential for directing asymmetric induction in catalytic processes .

Biological Activity

(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone is a chiral compound belonging to the oxazolidinone class, known for its significant biological activities, particularly as an antibacterial agent. This compound features a five-membered ring containing nitrogen and oxygen atoms, characterized by an amino group and an isopropyl substituent at the 4-position. Its stereochemistry plays a crucial role in its biological activity and potential applications in pharmaceuticals.

The primary mechanism of action for this compound involves the inhibition of bacterial protein synthesis. This occurs through binding to the 50S ribosomal subunit, effectively blocking the formation of peptide bonds during translation. This mechanism is particularly effective against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Antibacterial Activity

This compound exhibits notable antibacterial properties. Studies have shown that it can inhibit a range of Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating its effectiveness against various strains. For instance, its MIC values against MRSA and other resistant strains demonstrate its potential as a therapeutic agent in treating infections caused by these pathogens .

Anti-inflammatory Properties

In addition to its antibacterial effects, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. This aspect could broaden its application in treating inflammatory diseases, although further research is required to elucidate this potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the oxazolidinone framework can enhance or diminish its efficacy against specific bacterial strains. For example, modifications to the amino group or the isopropyl substituent may alter binding affinity and selectivity towards bacterial ribosomes .

Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

  • Study on Antibacterial Efficacy : A comparative analysis demonstrated that this compound exhibited superior activity against MRSA compared to traditional antibiotics like linezolid. The study reported MIC values significantly lower than those of linezolid, highlighting its potential as a more effective treatment option .
  • Pharmacokinetic Studies : Research involving pharmacokinetic evaluations indicated that derivatives of this compound showed favorable absorption and distribution profiles in animal models. These studies suggest that modifications to enhance solubility and bioavailability could lead to improved therapeutic outcomes .

Comparison with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
(4S)-(-)-4-Isopropyl-2-oxazolidinone Chiral center at C4; isopropyl groupUsed as a chiral ligand in dirhodium complexes
(S)-4-(1-Methylethyl)-5,5-diphenyloxazolidin-2-one Diphenyl substitution at C5Exhibits distinct antibacterial properties
(R)-5-Methyl-2-oxazolidinone Methyl group at C5Known for its role in drug synthesis

Q & A

Q. Table 1: Synthetic Routes and Yields

MethodKey Reagents/ConditionsYieldReference
Aldol Condensation with Evans Auxiliaryn-Bu2BOTf, Et3N, THF78%
LiBH4 ReductionLiBH4, Et2O79%
Azide HomologationNaN3, MsCl97% (two steps)

Which spectroscopic and chromatographic methods are most effective for confirming the stereochemistry and purity of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm stereochemistry via coupling constants (e.g., J values for vicinal protons) and diastereotopic splitting .
  • X-ray Crystallography : Resolves absolute configuration, critical for validating synthetic pathways .
  • HPLC : Reverse-phase methods with chiral columns (e.g., C18) assess purity (>98%) and separate enantiomers .

What are the recommended safety protocols for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Respiratory Protection : Use P95 respirators for particulate hazards; OV/AG/P99 filters for vapor exposure .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .

How can researchers utilize this compound as a chiral auxiliary to achieve high diastereoselectivity in aldol reactions?

Advanced Research Focus
The compound’s rigid oxazolidinone ring directs facial selectivity in aldol reactions. Key steps:

Auxiliary Activation : Bromoacetylation introduces electrophilic sites for nucleophilic aldehydes .

Stereochemical Induction : The tert-leucine-derived auxiliary enforces syn-aldol adducts via Zimmerman-Traxler transition states .

Post-Reaction Removal : Hydrolysis with LiOOH or LiBH4 cleaves the auxiliary without racemization .

Example : Coupling with aldehyde 8 (Scheme 2 in ) yields 76% diastereomeric excess (de) via Evans’ methodology.

What strategies can address low yields or selectivity in aldol condensations involving this compound?

Q. Advanced Research Focus

  • Catalyst Tuning : Replace n-Bu2BOTf with TiCl4 for enhanced Lewis acidity .
  • Solvent Optimization : Use THF or CH2Cl2 to stabilize transition states .
  • Additives : Add molecular sieves to scavenge water, improving reaction efficiency .

How can researchers resolve contradictions in published data on reaction yields or stereochemical outcomes?

Advanced Research Focus
Contradictions (e.g., 78% vs. 76% yields in similar aldol reactions ) arise from variables like:

  • Purification Methods : Column chromatography vs. trituration impacts recovery .
  • Substrate Electronics : Electron-deficient aldehydes may lower yields due to reduced nucleophilicity.
  • Analytical Validation : Cross-validate results using orthogonal techniques (e.g., NMR + HPLC) to confirm reproducibility .

What advanced analytical techniques are used to identify impurities in derivatives of this compound?

Q. Advanced Research Focus

  • UPLC-MS : Detects trace impurities (e.g., oxazolidinone derivatives) with ≤0.1% sensitivity .
  • Stability Studies : Stress testing (heat, light, pH) identifies degradation products .
  • Isotopic Labeling : <sup>13</sup>C-labeled analogs track impurity origins in synthetic pathways .

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